Ethyl 3-fluoro-6-iodo-2-methylbenzoate
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Overview
Description
Ethyl 3-fluoro-6-iodo-2-methylbenzoate: is an organic compound with the molecular formula C₁₀H₁₀FIO₂ and a molecular weight of 308.09 g/mol . This compound is characterized by the presence of a fluoro group at the 3-position, an iodo group at the 6-position, and a methyl group at the 2-position on the benzoate ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-fluoro-6-iodo-2-methylbenzoate typically involves the esterification of 3-fluoro-6-iodo-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluoro-6-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: Ethyl 3-fluoro-6-iodo-2-methylbenzyl alcohol.
Oxidation: 3-fluoro-6-iodo-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 3-fluoro-6-iodo-2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-6-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The fluoro and iodo groups can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
- Ethyl 3-fluoro-2-methylbenzoate
- Ethyl 6-iodo-2-methylbenzoate
- Ethyl 3-fluoro-6-chloro-2-methylbenzoate
Uniqueness: Ethyl 3-fluoro-6-iodo-2-methylbenzoate is unique due to the presence of both fluoro and iodo substituents on the benzoate ring. This combination of halogens imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
ethyl 3-fluoro-6-iodo-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIO2/c1-3-14-10(13)9-6(2)7(11)4-5-8(9)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYMMECDQSWSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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